5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that belongs to the class of pyrrolopyrroles This compound is characterized by a fused bicyclic structure containing a pyrrole ring and a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the development of covalent organic frameworks (cofs) for photocatalysis .
Mode of Action
The compound, as part of a covalent organic framework, interacts with sunlight, absorbing a wide range from 200 nm to 900 nm (ultraviolet-visible-near infrared light) . This absorption capacity is enhanced by the introduction of the thiophene functional group into the electron acceptor units .
Biochemical Pathways
The compound plays a crucial role in the photocatalytic activity of covalent organic frameworks. It contributes to the selective coupling of benzylamine, a target reactant, showing high photocatalytic conversion of 99% and selectivity of 98% in 20 minutes . The compound also exhibits the universality of photocatalytic selective coupling of other imine derivatives with 100% conversion efficiency .
Result of Action
The result of the compound’s action is the efficient utilization of sunlight for photocatalysis, leading to high conversion rates of target reactants . This makes it a valuable component in the development of highly active materials for solar-driven photocatalysis .
Action Environment
Environmental factors such as light intensity and wavelength can influence the compound’s action, efficacy, and stability. The compound’s performance is optimized under a wide range of sunlight, from ultraviolet to near-infrared light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves the cycloaddition reactions of azomethine ylides with maleimides . One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ from amino acids and carbonyl compounds. This reaction proceeds under mild conditions and exhibits high regio- and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5,5’-[2,5-bis(2-ethylhexyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl]bis(thiophene-2-carbaldehyde)
- Polyfunctional hexahydropyrrolo[3,4-b]pyrroles
Uniqueness
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other pyrrolopyrrole derivatives that may lack this functional group.
Properties
IUPAC Name |
5-(2-chloroacetyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-1-6(12)11-2-4-5(3-11)8(14)10-7(4)13/h4-5H,1-3H2,(H,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUILZRQLHJQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CCl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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